molecular formula C6H3BrFNO2 B13891537 1-Bromo-2,4,5-trideuterio-6-fluoro-3-nitro-benzene

1-Bromo-2,4,5-trideuterio-6-fluoro-3-nitro-benzene

Cat. No.: B13891537
M. Wt: 223.01 g/mol
InChI Key: FAWMTDSAMOCUAR-CBYSEHNBSA-N
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Description

1-Bromo-2,4,5-trideuterio-6-fluoro-3-nitro-benzene is a halogenated aromatic compound with the molecular formula C6D3NO2FBr. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups, along with deuterium atoms replacing hydrogen atoms at specific positions on the benzene ring. It is used primarily in scientific research and has applications in various fields such as chemistry, biology, and materials science .

Preparation Methods

The synthesis of 1-Bromo-2,4,5-trideuterio-6-fluoro-3-nitro-benzene typically involves multiple steps, including halogenation, nitration, and deuteration. One common synthetic route is as follows:

    Nitration: The nitro group is introduced via nitration, which involves treating the compound with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

    Deuteration: The replacement of hydrogen atoms with deuterium can be achieved through the use of deuterated reagents or solvents, such as deuterium oxide (D2O) or deuterated chloroform (CDCl3).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis and higher yields .

Chemical Reactions Analysis

1-Bromo-2,4,5-trideuterio-6-fluoro-3-nitro-benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or catalytic hydrogenation with palladium on carbon (Pd/C).

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or other oxidized derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Bromo-2,4,5-trideuterio-6-fluoro-3-nitro-benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-2,4,5-trideuterio-6-fluoro-3-nitro-benzene depends on the specific application and the molecular targets involved

Comparison with Similar Compounds

1-Bromo-2,4,5-trideuterio-6-fluoro-3-nitro-benzene can be compared with other halogenated and nitro-substituted benzene derivatives:

The unique combination of bromine, fluorine, nitro, and deuterium substitutions in this compound makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C6H3BrFNO2

Molecular Weight

223.01 g/mol

IUPAC Name

1-bromo-2,4,5-trideuterio-6-fluoro-3-nitrobenzene

InChI

InChI=1S/C6H3BrFNO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H/i1D,2D,3D

InChI Key

FAWMTDSAMOCUAR-CBYSEHNBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])Br)F)[2H]

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)F

Origin of Product

United States

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